molecular formula C13H18N4 B11878565 4-Ethyl-3-propyl-1-(pyridin-3-yl)-1H-pyrazol-5-amine

4-Ethyl-3-propyl-1-(pyridin-3-yl)-1H-pyrazol-5-amine

Cat. No.: B11878565
M. Wt: 230.31 g/mol
InChI Key: FTTQZDGARUDXDI-UHFFFAOYSA-N
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Description

4-Ethyl-3-propyl-1-(pyridin-3-yl)-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an ethyl group at position 4, a propyl group at position 3, and a pyridin-3-yl group at position 1 of the pyrazole ring. The compound’s unique structure makes it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-3-propyl-1-(pyridin-3-yl)-1H-pyrazol-5-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters. The reaction typically proceeds under acidic or basic conditions, often requiring a catalyst to facilitate the cyclization process.

For instance, a possible synthetic route could involve the reaction of 3-ethyl-2,4-pentanedione with hydrazine hydrate in the presence of an acid catalyst to form the pyrazole ring. Subsequent alkylation with 3-bromopyridine and propyl bromide under basic conditions would yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-3-propyl-1-(pyridin-3-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

4-Ethyl-3-propyl-1-(pyridin-3-yl)-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Ethyl-3-propyl-1-(pyridin-3-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-3-propyl-1-(pyridin-3-yl)-1H-pyrazol-5-amine
  • 4-Ethyl-3-butyl-1-(pyridin-3-yl)-1H-pyrazol-5-amine
  • 4-Ethyl-3-propyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine

Uniqueness

4-Ethyl-3-propyl-1-(pyridin-3-yl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring The presence of both ethyl and propyl groups, along with the pyridin-3-yl group, imparts distinct chemical and biological properties compared to similar compounds

Properties

Molecular Formula

C13H18N4

Molecular Weight

230.31 g/mol

IUPAC Name

4-ethyl-5-propyl-2-pyridin-3-ylpyrazol-3-amine

InChI

InChI=1S/C13H18N4/c1-3-6-12-11(4-2)13(14)17(16-12)10-7-5-8-15-9-10/h5,7-9H,3-4,6,14H2,1-2H3

InChI Key

FTTQZDGARUDXDI-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN(C(=C1CC)N)C2=CN=CC=C2

Origin of Product

United States

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